7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
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Overview
Description
7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with phenylpiperazine and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridine derivatives have been shown to have excellent antimicrobial properties . They are often used in the development of new antibacterial agents due to the exponential growth of bacterial resistance to antibiotics .
Mode of Action
It is known that 1,8-naphthyridine derivatives can enhance the activity of certain antibiotics . This suggests that these compounds may interact with bacterial targets in a way that potentiates the effects of other antimicrobial agents .
Biochemical Pathways
It is known that 1,8-naphthyridine derivatives can influence the activity of antibiotics, suggesting that they may interact with or disrupt bacterial biochemical pathways .
Result of Action
This suggests that these compounds may have a synergistic effect when used in combination with other antimicrobial agents .
Action Environment
It is known that the efficacy of many antimicrobial agents can be influenced by factors such as ph, temperature, and the presence of other substances .
This compound represents an interesting area of study for the development of new antimicrobial agents, particularly in the context of increasing bacterial resistance to existing antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridine compounds, each with distinct chemical and biological properties.
Scientific Research Applications
7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anticonvulsant and acetylcholinesterase inhibitory activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant properties.
Uniqueness
7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the presence of two trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. This structural feature distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
7-(4-phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N4/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)30-10-8-29(9-11-30)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYILDKXLTZUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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